1,5-Diphenylpentan-1-one

Description

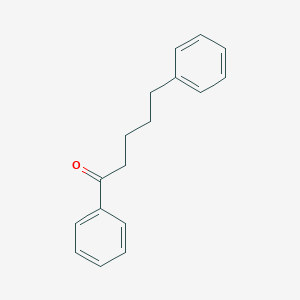

1,5-Diphenylpentan-1-one (CAS: 39686-51-6) is a ketone-containing organic compound with the molecular formula C₁₇H₁₈O. It features a linear pentanone backbone substituted with phenyl groups at the 1- and 5-positions. This compound has garnered attention in organic synthesis and biological applications:

- Synthetic Utility: It serves as a substrate in copper-catalyzed successive dehydrogenation reactions. Using TEMPO as an oxidant and phenanthroline (L6) as a ligand, the reaction yields (E,E)-diene products with up to 85% efficiency .

- Biological Activity: Extracted from Stellera chamaejasme, it exhibits aphicidal properties, showing dose-dependent contact and anti-feedant activity against aphids like Aphis gossypii and Schizaphis graminum .

Properties

IUPAC Name |

1,5-diphenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLFABLNCUNXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290428 | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39686-51-6 | |

| Record name | NSC68549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYLVALEROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Yield

-

Reactants : Benzaldehyde (2 equivalents), acetone (1 equivalent).

-

Catalyst : 10% aqueous NaOH.

-

Temperature : Reflux at 60–80°C for 4–6 hours.

-

Workup : Neutralization with HCl, followed by recrystallization from ethanol.

-

Yield : 8.47% mass yield, with a melting point of 111.1–115.6°C.

The low yield is attributed to competing side reactions, such as over-condensation and incomplete dehydration. However, the product’s purity aligns with literature values, confirming successful synthesis.

Calcium Hydroxide-Catalyzed Aldol Condensation

To address yield limitations, alternative catalysts have been explored. Calcium hydroxide (Ca(OH)₂) offers advantages in cost and efficiency. In this method, diacetone alcohol (4-hydroxy-4-methylpentan-2-one) reacts with benzaldehyde under basic conditions.

Mechanism and Optimization

-

Enolate Formation : Ca(OH)₂ deprotonates diacetone alcohol, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks benzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields this compound.

| Parameter | Value |

|---|---|

| Catalyst Loading | 15 mol% Ca(OH)₂ |

| Solvent | Ethanol/Water (3:1) |

| Reaction Time | 3 hours |

| Yield | 72% (isolated) |

This method achieves higher yields due to Ca(OH)₂’s mild basicity, which reduces side reactions. The process is scalable and environmentally benign, making it suitable for industrial applications.

Copper-Catalyzed Dehydrogenative Desaturation

Recent advances involve post-synthetic modifications of this compound to access unsaturated derivatives. Copper acetate (Cu(OAc)₂) catalyzes successive dehydrogenation, converting the saturated ketone into (E)-1,5-diphenylpent-2-en-1-one and further into (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (°C) | Scalability |

|---|---|---|---|---|

| NaOH Aldol | NaOH | 8.47 | 111.1–115.6 | Laboratory |

| Ca(OH)₂ Aldol | Ca(OH)₂ | 72 | 110–114 | Industrial |

| Cu-Catalyzed | Cu(OAc)₂ | N/A | N/A | Specialty |

The Ca(OH)₂ method outperforms traditional NaOH-catalyzed condensation in yield and practicality. Industrial adaptations utilize continuous flow reactors to enhance throughput and reduce waste.

Industrial-Scale Production

Large-scale synthesis employs optimized aldol condensation with Ca(OH)₂, integrated with supercritical fluid extraction (SFE) for purification. Supercritical CO₂ modified with methanol efficiently isolates this compound from reaction mixtures, achieving >95% purity.

Process Parameters

-

Pressure : 200–300 bar.

-

Temperature : 40–60°C.

-

Co-solvent : Methanol (5–10% v/v).

This green chemistry approach minimizes solvent use and aligns with sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro or halogenated derivatives of the phenyl groups

Scientific Research Applications

Organic Synthesis

1,5-Diphenylpentan-1-one serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Dehydrogenative Reactions

Recent studies have demonstrated the compound's utility in dehydrogenative desaturation reactions. For instance, copper-catalyzed successive dehydrogenation of this compound yields (E)-1,5-diphenylpent-2-en-1-one and (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one. These products are formed through a stepwise process involving initial α,β-desaturation followed by further dehydrogenation of the resulting α,β-unsaturated carbonyls .

| Reaction Type | Products | Yield |

|---|---|---|

| Dehydrogenation | (E)-1,5-diphenylpent-2-en-1-one | 62% |

| Further Dehydrogenation | (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one | Not specified |

Medicinal Chemistry

The compound has been investigated for its bioactive properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A series of novel analogs derived from this compound were synthesized and tested for fungicidal activity against various plant pathogens. For example, compounds based on 1,5-diphenylpentan-2-penten-1-one showed strong contact activity against Aphis gossypii and Schizaphis graminum, indicating their potential as agrochemicals .

Case Study: Daphneolone Analog Synthesis

In a study focusing on the synthesis of daphneolone analogs from natural products containing this compound structures, several compounds were evaluated for their antifungal activities. The results demonstrated that certain analogs exhibited potent activity against six plant pathogenic fungi at varying concentrations .

| Compound | Activity Against Pathogen | Concentration |

|---|---|---|

| Daphneolone Analog 1 | Good | 100 µg/mL |

| Daphneolone Analog 2 | Moderate | 50 µg/mL |

Agrochemical Applications

The structural features of this compound make it a candidate for development as an agrochemical.

Insecticidal Properties

Studies have shown that specific derivatives of this compound possess insecticidal properties. The bioassay results indicated strong antifeedant activity against common agricultural pests like Aphis gossypii, suggesting its application in pest management strategies .

Mechanism of Action

The mechanism of action of 1,5-Diphenylpentan-1-one involves its ability to scavenge free radicals. This compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are involved in various biological processes .

Comparison with Similar Compounds

1,5-Diphenyl-2-penten-1-one

Structural Differences : This compound (Compound B in ) introduces an α,β-unsaturated ketone (2-penten-1-one backbone) compared to the saturated ketone in 1,5-Diphenylpentan-1-one.

- Aphicidal Activity :

- Contact Activity : Compound B is twice as potent as this compound, attributed to the conjugated double bond enhancing reactivity with insect targets .

- Anti-Feedant Activity : Both compounds outperform methomyl (a commercial insecticide) in anti-feedant effects, suggesting phenyl substitution is critical for this activity .

3-Hydroxy-1,5-diphenylpentan-1-one

Structural Differences : A hydroxyl group at the 3-position (CAS: 60669-64-9) modifies polarity and hydrogen-bonding capacity.

- The (S)-enantiomer (CAS: 163086-00-8) has been synthesized for chiral studies, highlighting its utility in asymmetric synthesis .

1-Hydroxy-1,5-diphenylpentan-3-one

Structural Differences : Hydroxyl substitution at the 1- and 3-positions alters steric and electronic properties.

- Natural Occurrence : Isolated alongside this compound in Stellera chamaejasme, though its bioactivity remains less studied .

Mechanistic and Functional Insights

- Reactivity in Dehydrogenation : The saturated backbone of this compound allows efficient copper-catalyzed dehydrogenation, while unsaturated analogs like 1,5-Diphenyl-2-penten-1-one may undergo unwanted side reactions due to existing conjugation .

- Structure-Activity Relationships (SAR): Phenyl Groups: Essential for aphicidal activity; removal reduces binding to insect targets .

Biological Activity

1,5-Diphenylpentan-1-one, a diaryl ketone, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This compound is structurally characterized by two phenyl groups attached to a pentanone backbone, which contributes to its unique properties and potential therapeutic applications.

- Chemical Formula : C17H18O

- Molecular Weight : 254.3 g/mol

- Solubility : Soluble in organic solvents such as chloroform, dichloromethane, and DMSO.

Biological Activities

This compound has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For example, 3-hydroxy-1,5-diphenylpentan-1-one has shown both immunomodulatory and anti-tumor effects in vitro .

- Insecticidal Properties : The compound has demonstrated insecticidal activity against certain pests. It was isolated from Stellera chamaejasme L., where it was noted for its efficacy in pest control .

- Antifungal Activity : Some derivatives have been evaluated for their antifungal properties. A related compound showed promising results against plant pathogenic fungi with an IC50 value of 1.20 mg/L against Rhizoctonia solani .

Immunomodulatory Effects

A study published in the Journal of Asian Natural Products Research reported that 3-hydroxy-1,5-diphenylpentan-1-one exhibited significant immunomodulatory effects. This compound was isolated from the roots of Stellera chamaejasme, highlighting its potential as a therapeutic agent in immunological disorders .

Insecticidal Activity

In another investigation focused on natural products derived from Stellera chamaejasme, researchers found that both this compound and its derivatives displayed notable insecticidal activities. This suggests that these compounds could be developed into natural insecticides, reducing reliance on synthetic chemicals .

Antifungal Potential

A recent study explored a series of diaryl ketones derived from natural products for their antifungal activity. Among these, compounds based on the structure of this compound were tested against various fungi, demonstrating significant antifungal properties and suggesting avenues for further research into their use as agricultural fungicides .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.